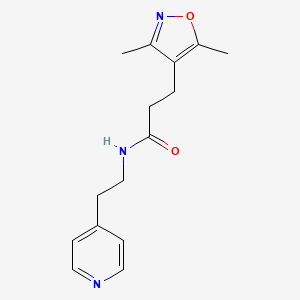
3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of isoxazole derivatives and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide can modulate the levels of various cytokines and chemokines in the body. It has also been found to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS) and nitric oxide (NO). Additionally, it has been shown to induce apoptosis in cancer cells and reduce the growth of bacterial colonies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide in lab experiments is its ability to modulate multiple signaling pathways. This makes it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, careful dosing and monitoring are required during lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases. Additionally, the study of its potential use in combination with other drugs for the treatment of cancer is an area of ongoing research.
Synthesemethoden
The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide involves a multi-step process that includes the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-(pyridin-4-yl)ethylamine to form the desired product.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide have been studied in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-pyridin-4-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11-14(12(2)20-18-11)3-4-15(19)17-10-7-13-5-8-16-9-6-13/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAJHAOFVLHZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



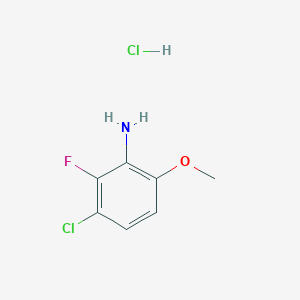
![6-{[4-(2-chlorobenzoyl)piperazin-1-yl]sulfonyl}-3-isopropyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2573160.png)
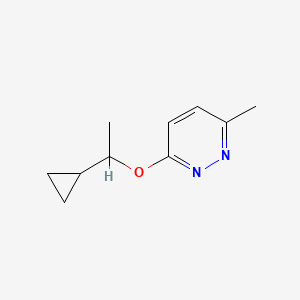
![2-ethoxy-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2573163.png)
![2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide](/img/structure/B2573164.png)

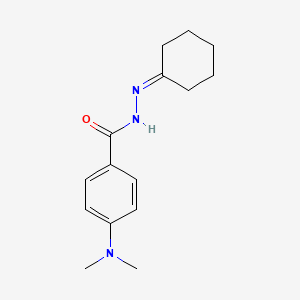
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide](/img/structure/B2573168.png)
![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B2573169.png)
![3-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B2573172.png)
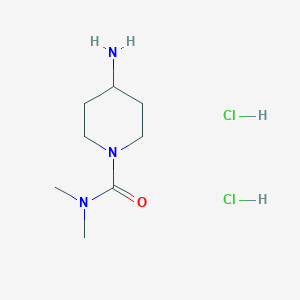
![2-Chloro-N-[4-(ethoxymethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2573174.png)